molecular formula C19H21NO8S B4809374 2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

Cat. No.: B4809374
M. Wt: 423.4 g/mol
InChI Key: CYSONQYSQHLDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a 3,4-dimethoxyphenyl group and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxycarbonyl groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[[4-(3,4-dimethoxyphenyl)-3-ethoxycarbonylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8S/c1-4-28-19(24)17-12(11-5-6-13(25-2)14(7-11)26-3)10-29-18(17)20-15(21)8-27-9-16(22)23/h5-7,10H,4,8-9H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSONQYSQHLDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 5
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 6
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.